molecular formula C10H9BrO4 B5709903 methyl (3-bromo-4-formylphenoxy)acetate

methyl (3-bromo-4-formylphenoxy)acetate

Cat. No.: B5709903
M. Wt: 273.08 g/mol
InChI Key: XVVCUXZWRCPVEK-UHFFFAOYSA-N
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Description

Methyl (3-bromo-4-formylphenoxy)acetate is an aromatic ester featuring a phenoxy core substituted with bromine (at position 3), a formyl group (at position 4), and an acetate methyl ester moiety. Its molecular formula is C₁₀H₉BrO₄ (molecular weight: 289.08 g/mol). The compound’s structure combines electron-withdrawing (bromo, formyl) and electron-donating (ether oxygen) groups, influencing its reactivity and physicochemical properties.

For example, reacting 3-bromo-4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF), followed by purification via column chromatography . The bromo and formyl substituents may be introduced sequentially through bromination (e.g., using Br₂ in acetic acid ) and formylation reactions.

Its ester group enhances solubility in organic solvents, facilitating further derivatization.

Properties

IUPAC Name

methyl 2-(3-bromo-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-10(13)6-15-8-3-2-7(5-12)9(11)4-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVCUXZWRCPVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of methyl (3-bromo-4-formylphenoxy)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₁₀H₉BrO₄ 289.08 3-Br, 4-CHO, methyl acetate High reactivity at CHO; drug synthesis intermediate
Ethyl 4-(3-bromo-4-formylphenoxy)benzoate C₁₆H₁₃BrO₅ 373.18 3-Br, 4-CHO, ethyl benzoate Increased lipophilicity; used in polymer chemistry
tert-Butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ 236.26 3-CHO, tert-butyl acetate Ester protection strategies; lacks Br for electrophilic substitution
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 3-Br, 4-OCH₃, acetic acid Hydrogen-bonded dimers; natural product synthesis (e.g., Combretastatin A-4)
Methyl 2-bromo-5-(bromomethyl)benzoate C₉H₈Br₂O₂ 307.97 2-Br, 5-BrCH₂, methyl benzoate Dual bromine sites for cross-coupling reactions

Key Differences and Implications

Substituent Effects: Formyl vs. Methoxy: The formyl group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., amine condensations). In contrast, methoxy-substituted analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) exhibit electron-donating effects, stabilizing aromatic rings and favoring hydrogen-bonded crystal packing . Bromo Position: Bromine at position 3 (meta to the ester) directs further substitutions to specific sites, whereas para-bromo analogs (e.g., methyl 2-bromo-5-(bromomethyl)benzoate) offer dual reactivity for Suzuki couplings .

Ester Group Variations :

  • Methyl vs. Ethyl/tert-Butyl : Methyl esters (e.g., target compound) are more hydrolytically labile than ethyl or tert-butyl esters, impacting stability in aqueous environments. tert-Butyl esters are often used as protecting groups in multistep syntheses .

Physicochemical Properties: Solubility: The formyl group increases polarity compared to methoxy or methyl substituents, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Ethyl benzoate derivatives (e.g., ethyl 4-(3-bromo-4-formylphenoxy)benzoate) exhibit higher lipophilicity, favoring membrane permeability in drug design . Melting Points: Hydrogen-bonding capacity (e.g., in 2-(3-bromo-4-methoxyphenyl)acetic acid) correlates with higher melting points (~150–200°C) compared to ester derivatives (typically <100°C) .

Applications :

  • Drug Synthesis : The target compound’s formyl group is pivotal in constructing heterocycles (e.g., imines for anticancer agents), whereas bromo-methoxy analogs are intermediates in natural product synthesis .
  • Material Science : Ethyl benzoate derivatives are employed in polymer cross-linking due to their thermal stability .

Research Findings and Data

Critical Analysis of Contradictions

  • Similarity Scores: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (similarity: 0.89–0.92 ) shares functional groups but differs in ester bulkiness, leading to divergent reactivity in nucleophilic environments.
  • Hydrogen Bonding: While 2-(3-bromo-4-methoxyphenyl)acetic acid forms R₂²(8) dimers , the target compound’s ester group may limit such interactions, favoring monomeric or alternative packing motifs.

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